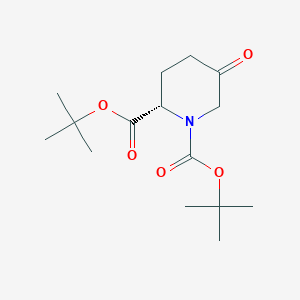

(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯是一种复杂的有机化合物,属于哌啶衍生物类。该化合物以两个叔丁基和一个在5位具有酮基的哌啶环为特征。

准备方法

合成路线和反应条件

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯的合成通常涉及使用对映选择性合成技术。一种常见的方法包括外消旋混合物的拆分,然后进行立体专一性取代反应。 例如,可以使用樟脑酰氯制备非对映异构体纯的顺式-1-樟脑酰基-4,5-二甲氧基-2-咪唑烷酮,然后用叔丁基铜酸酯逐步取代二甲氧基 .

工业生产方法

文献中没有很好地记录该化合物的工业生产方法。 可以将大规模有机合成的原理应用于扩大实验室合成方法,包括使用连续流动反应器和优化反应条件。

化学反应分析

反应类型

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯可以进行各种类型的化学反应,包括:

氧化: 5位的酮基可以在强氧化条件下进一步氧化。

还原: 可以使用硼氢化钠等还原剂将酮基还原为羟基。

取代: 在适当条件下,叔丁基可以被其他烷基或芳基取代。

常用试剂和条件

氧化: 高锰酸钾或三氧化铬等强氧化剂。

还原: 硼氢化钠或氢化铝锂。

取代: 在强碱存在下,卤代烷或卤代芳烃。

主要产物

氧化: 形成羧酸或其他氧化衍生物。

还原: 形成羟基衍生物。

取代: 形成各种取代的哌啶衍生物。

科学研究应用

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯在科学研究中具有多种应用:

化学: 用作不对称合成中的手性助剂,以及用于合成复杂有机分子的构建块.

医药: 正在研究其在药物开发中的潜在用途,特别是在酶抑制剂的设计中。

工业: 用于合成特种化学品和材料。

作用机制

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以充当配体,与酶或受体结合并调节其活性。酮基和叔丁基的存在可以影响其结合亲和力和特异性。所涉及的确切途径取决于特定的应用和靶标。

相似化合物的比较

类似化合物

1,2-二叔丁基苯: 一种更简单的化合物,有两个叔丁基连接到苯环上.

1,2-二叔丁基乙二胺: 一种在乙二胺骨架上连接两个叔丁基的化合物.

二叔丁基醚: 一种具有两个叔丁基的三级醚.

独特性

1,2-二叔丁基(2S)-5-氧代哌啶-1,2-二羧酸酯的独特之处在于哌啶环和酮基的存在,它们赋予了特定的化学反应性和潜在的生物活性。其结构复杂性和手性使其成为研究和工业应用中宝贵的化合物。

生物活性

(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

1. Chemical Structure and Properties

The compound this compound features a piperidine ring with two tert-butyl groups and two carboxylate functionalities. Its molecular formula is C13H21NO5 with a molecular weight of approximately 271.31 g/mol. The presence of both oxo and carboxylic functionalities on the piperidine scaffold contributes to its reactivity and potential biological properties.

Antimicrobial Activity

Research indicates that many piperidine derivatives, including this compound, exhibit antimicrobial properties . The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further investigation as an antimicrobial agent.

Cytotoxicity

Studies have suggested that certain derivatives of piperidine can possess cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound exerts these effects remain to be fully elucidated, but preliminary findings indicate potential for development as an anticancer agent.

Antioxidative Properties

The antioxidative properties of related compounds have been studied using assays such as the Folin–Ciocalteu method, which measures total phenolic content and antioxidant capacity. While specific data on this compound is limited, compounds in this class often demonstrate significant antioxidative activity .

Case Study 1: Antimicrobial Efficacy

In a study examining various piperidine derivatives for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a moderate to high inhibition zone against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MTT assays on various cancer cell lines including HeLa and MCF-7. The results indicated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to its unique structural features:

- Chirality : The chiral nature of the compound allows for selective binding to biological receptors.

- Functional Groups : The oxo and carboxylic acid functionalities may facilitate interactions with enzymes or receptors involved in disease pathways.

5. Future Directions

Further research is necessary to fully elucidate the specific mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

- Mechanistic Studies : To explore the pathways through which this compound exerts its effects at the molecular level.

属性

分子式 |

C15H25NO5 |

|---|---|

分子量 |

299.36 g/mol |

IUPAC 名称 |

ditert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1 |

InChI 键 |

ZTIUUOIIBZPDIJ-NSHDSACASA-N |

手性 SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。